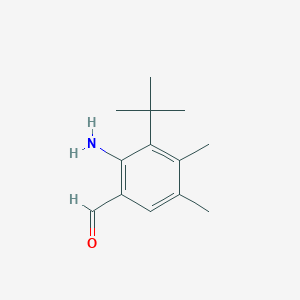
2-Amino-3-(tert-butyl)-4,5-dimethylbenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-3-(tert-butyl)-4,5-dimethylbenzaldehyde is an organic compound characterized by the presence of an amino group, a tert-butyl group, and two methyl groups attached to a benzaldehyde core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(tert-butyl)-4,5-dimethylbenzaldehyde typically involves the introduction of the tert-butyl group into the benzaldehyde structure. One common method is the reaction of 2-amino-4,5-dimethylbenzaldehyde with tert-butyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete substitution .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for precise control over reaction conditions, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 2-Amino-3-(tert-butyl)-4,5-dimethylbenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: 2-Amino-3-(tert-butyl)-4,5-dimethylbenzoic acid.
Reduction: 2-Amino-3-(tert-butyl)-4,5-dimethylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Amino-3-(tert-butyl)-4,5-dimethylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and as a precursor in the synthesis of advanced materials
Mecanismo De Acción
The mechanism of action of 2-Amino-3-(tert-butyl)-4,5-dimethylbenzaldehyde involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the aldehyde group can undergo nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
- 2-Amino-3-(tert-butyl)-4,5-dimethylbenzoic acid
- 2-Amino-3-(tert-butyl)-4,5-dimethylbenzyl alcohol
- 2-Amino-3-(tert-butyl)-4,5-dimethylbenzylamine
Uniqueness: 2-Amino-3-(tert-butyl)-4,5-dimethylbenzaldehyde is unique due to the presence of both an amino group and an aldehyde group on the same aromatic ring. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C13H19NO |
|---|---|
Peso molecular |
205.30 g/mol |
Nombre IUPAC |
2-amino-3-tert-butyl-4,5-dimethylbenzaldehyde |
InChI |
InChI=1S/C13H19NO/c1-8-6-10(7-15)12(14)11(9(8)2)13(3,4)5/h6-7H,14H2,1-5H3 |
Clave InChI |
VTGITQYZQUBJIT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1C)C(C)(C)C)N)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[[2,2'-[(1R,2R)-1,2-Cyclohexanediylbis[(nitrilo-|EN)methylidyne]]bis[4-(1,1-dimethylethyl)-6-methyl-phenolato-|EO]](2-)](nitrato-|EO)cobalt](/img/structure/B13656977.png)
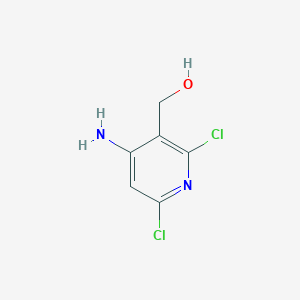


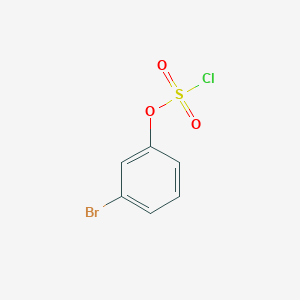
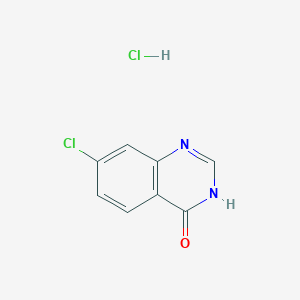
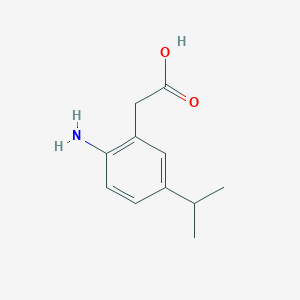
![7-Fluoro-3-methylbenzo[d]isoxazole](/img/structure/B13657022.png)
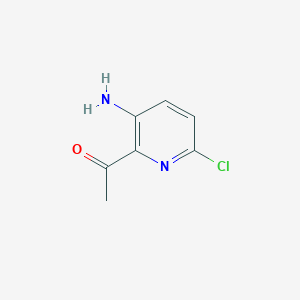
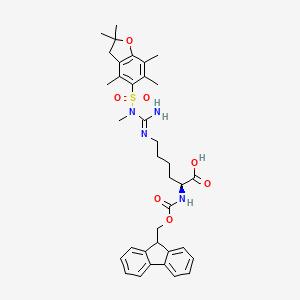
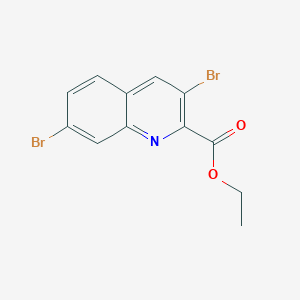

![5-Bromo-3-chloro-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B13657060.png)

